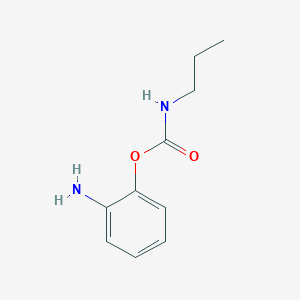
2-Aminophenyl propylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminophenyl propylcarbamate is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminophenyl propylcarbamate can be achieved through several methods. One common approach involves the reaction of 2-aminophenol with propyl isocyanate under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or toluene, and the temperature is maintained between 0°C to 25°C. The reaction proceeds as follows:
2-Aminophenol+Propyl isocyanate→2-Aminophenyl propylcarbamate
Another method involves the use of dimethyl carbonate as a carbamoylating agent. In this process, 2-aminophenol reacts with dimethyl carbonate in the presence of a catalyst such as iron oxide or silica-supported iron oxide. The reaction is carried out at elevated temperatures, typically around 150°C, to yield this compound .
Industrial Production Methods
Industrial production of this compound often employs continuous flow systems to enhance efficiency and yield. The use of phosgene-free methods, such as the reaction with dimethyl carbonate, is preferred due to environmental and safety considerations. The process involves the continuous feeding of reactants into a reactor, where the reaction takes place under controlled conditions. The product is then purified through distillation or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
2-Aminophenyl propylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones or nitroso derivatives.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2-Aminophenyl propylcarbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-Aminophenyl propylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction is often mediated through hydrogen bonding and electrostatic interactions. The compound’s effects on biological pathways are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 2-Aminophenyl methylcarbamate
- 2-Aminophenyl ethylcarbamate
- 2-Aminophenyl butylcarbamate
Uniqueness
2-Aminophenyl propylcarbamate is unique due to its specific alkyl chain length, which influences its solubility, reactivity, and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and potency in biological assays.
Properties
CAS No. |
61994-40-9 |
|---|---|
Molecular Formula |
C10H14N2O2 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
(2-aminophenyl) N-propylcarbamate |
InChI |
InChI=1S/C10H14N2O2/c1-2-7-12-10(13)14-9-6-4-3-5-8(9)11/h3-6H,2,7,11H2,1H3,(H,12,13) |
InChI Key |
IOQQKSKHLDQTCE-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)OC1=CC=CC=C1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


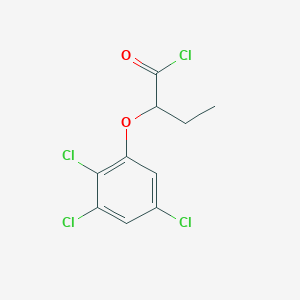
![2-Oxo-2-[phenyl(propan-2-yl)amino]ethyl diethylsulfamate](/img/structure/B14555104.png)
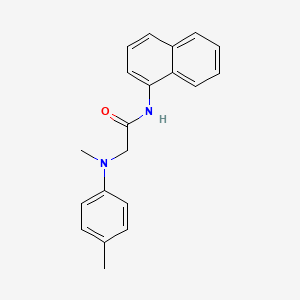

![Ethyl 2-{[2-(diethylcarbamoyl)phenyl]sulfanyl}benzoate](/img/structure/B14555136.png)
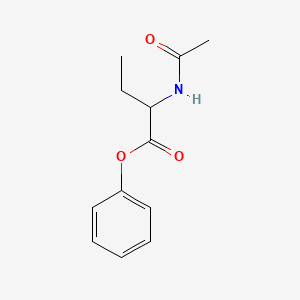
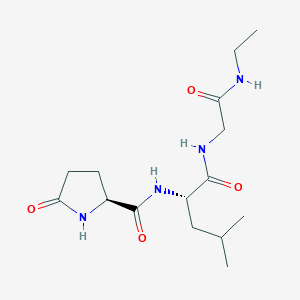
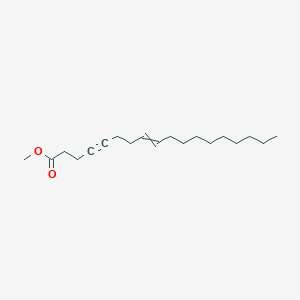
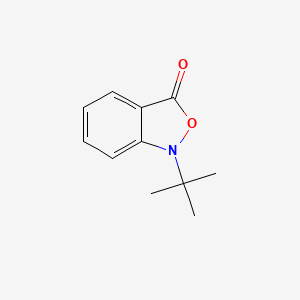
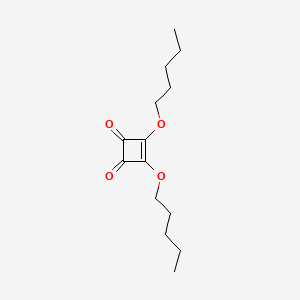
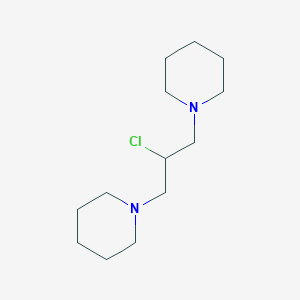
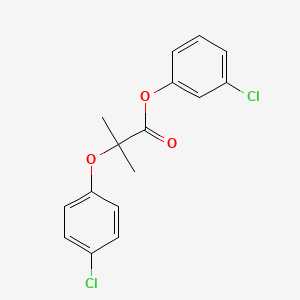
![Methyl 4-[2-oxo-6-(phenoxymethyl)morpholin-4-yl]benzoate](/img/structure/B14555188.png)
![Ethyl 5-{[(4-methoxyphenyl)methyl]sulfanyl}-1,3-thiazole-4-carboxylate](/img/structure/B14555200.png)
